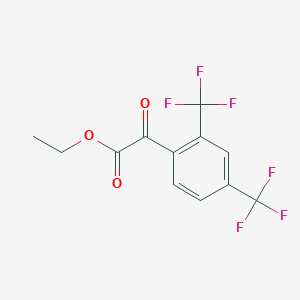

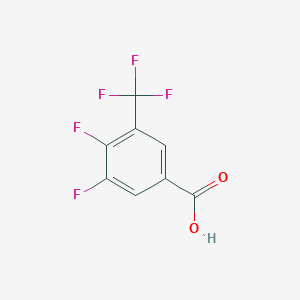

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is a compound that likely exhibits interesting chemical and biological properties due to the presence of a fluorine atom and a methylsulfonyl group attached to an indole core. The fluorine atom is known to significantly affect the physical and chemical properties of organic molecules, often enhancing their metabolic stability and altering their electronic characteristics. The methylsulfonyl group is a versatile functional group in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug molecules.

Synthesis Analysis

The synthesis of fluorinated compounds, such as 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid, can be achieved through various methods, including nucleophilic fluoroalkylation reactions. These reactions are influenced by the hard/soft nature of the carbanions involved, which is a crucial factor for the success of the reaction . Additionally, the synthesis of sulfonyl fluorides, which are key structural motifs in the compound of interest, can be performed through direct decarboxylative fluorosulfonylation of carboxylic acids. This process can be catalyzed by copper and can be applied to a wide range of carboxylic acids under mild conditions . Another method involves energy-transfer-mediated photocatalysis, which is an operationally simple method with high functional-group tolerance .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. Ab initio calculations have shown that fluorine substitution can lead to a shorter Cα−S bond and less pyramidalization of the anionic carbon atom in α-sulfonyl carbanions . This suggests that the fluorine atom in 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid could similarly affect its molecular structure, potentially enhancing its configurational stability and reactivity.

Chemical Reactions Analysis

The reactivity of fluorinated carbanions, which are part of the structure of the compound , is determined by their hard/soft nature. The softness of the carbanion is a key factor in the success of nucleophilic fluoroalkylation reactions, which are used to introduce fluorinated groups into various substrates . The presence of the fluorine atom and the methylsulfonyl group in the compound could also influence its reactivity in other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid are likely to be unique due to the presence of both fluorine and the methylsulfonyl group. Fluorine is known to confer increased lipophilicity and metabolic stability to organic molecules, while the methylsulfonyl group can improve solubility and bioavailability. The compound's absorption, distribution, excretion, and metabolic fate would be of interest in pharmacokinetic studies, as seen in related compounds . The high plasma binding observed in similar molecules suggests that 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid may also exhibit significant protein binding, which could affect its distribution and efficacy as a potential therapeutic agent .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid and its derivatives are of significant interest in the field of chemical synthesis and medicinal chemistry due to their potential antibacterial and antidiabetic properties, among other therapeutic applications. For instance, derivatives of this compound have been synthesized and evaluated for their antibacterial activity, with some showing promising results against various bacterial strains, indicating the potential for developing new antibacterial agents (Egawa et al., 1984). Additionally, research into tryptoline-3-carboxylic acid derivatives, which include modifications by introducing methylsulfonyl groups, has demonstrated potent antidiabetic activity in in vivo studies, suggesting a new avenue for antidiabetic drug development (Choudhary et al., 2011).

Discovery of Prostaglandin D2 Receptor Antagonists

The discovery of potent and selective prostaglandin D2 (PGD2) receptor antagonists featuring the 5-fluoro-7-(methylsulfonyl)-1H-indole motif underscores the chemical's relevance in pharmaceutical research. These antagonists, developed through structural optimization, have shown superior pharmacokinetic profiles and exhibit potential for treating diseases mediated by PGD2 (Sturino et al., 2007).

Catalysis and Organic Synthesis

The compound and its structural analogs have also played a crucial role in catalysis and novel organic synthesis methodologies. For example, research has demonstrated the catalytic activity of nickel ferrite nanoparticles in the synthesis of derivatives involving 5-fluoro-1H-indole structures, highlighting the compound's utility in facilitating chemical transformations (Rao et al., 2019). Moreover, studies on the synthesis of indole derivatives for anticancer applications reveal the compound's versatility in drug discovery and development (Kryshchyshyn-Dylevych et al., 2020).

properties

IUPAC Name |

5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO4S/c1-17(15,16)8-4-6(11)2-5-3-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCWFIMFLBFIRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C(=CC(=C1)F)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382246 |

Source

|

| Record name | 5-Fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849035-87-6 |

Source

|

| Record name | 5-Fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)